molecular formula C12H20N4O B2381832 (E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide CAS No. 2411334-63-7

(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide

Cat. No. B2381832
CAS RN: 2411334-63-7
M. Wt: 236.319
InChI Key: NBJXAISREKWXMC-SNAWJCMRSA-N
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Description

The compound “(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The presence of the imidazole ring indicates that this compound might have applications in pharmaceuticals, as many biologically active molecules, such as certain vitamins and antibiotics, contain imidazole rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The imidazole ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The amino group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the amino group could enhance its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The imidazole ring is a common feature in many biologically active compounds .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it might be further investigated for potential medicinal uses .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10(12-13-6-7-14-12)9-15-11(17)5-4-8-16(2)3/h4-7,10H,8-9H2,1-3H3,(H,13,14)(H,15,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJXAISREKWXMC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CCN(C)C)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/CN(C)C)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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